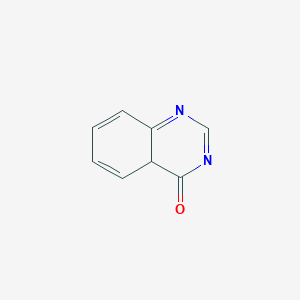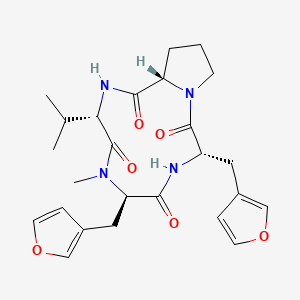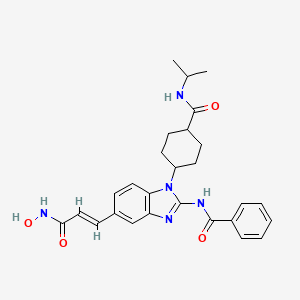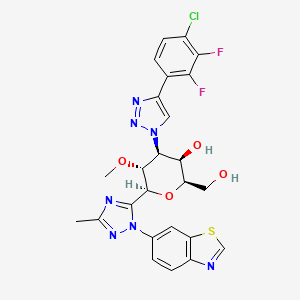
4aH-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyquinazoline is a heterocyclic organic compound with the molecular formula C8H6N2O It is a derivative of quinazoline, featuring a hydroxyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxyquinazoline can be synthesized through various methods. One common approach involves the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents .
Industrial Production Methods: While specific industrial production methods for 4-Hydroxyquinazoline are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of efficient catalysts and controlled reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different quinazoline-based compounds.
Substitution: Substitution reactions at different positions on the quinazoline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
4-Hydroxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyquinazoline involves its interaction with specific molecular targets. For instance, it inhibits poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, 4-Hydroxyquinazoline can induce apoptosis in cancer cells and enhance the efficacy of chemotherapy . It also affects various signaling pathways, including the PI3-kinase/Akt pathway and MAP kinase system .
Comparación Con Compuestos Similares
Quinazolinone: A closely related compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinazoline: The parent compound of 4-Hydroxyquinazoline, used in various medicinal applications.
Uniqueness: 4-Hydroxyquinazoline is unique due to its specific hydroxyl group at the fourth position, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and makes it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-6H |
Clave InChI |
CNPPJOHBXVNVED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC=NC2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)

![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)

![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)
![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)





![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)

![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
